1-{6-bromoimidazo[1,2-a]pyridin-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}methanamine is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring systemThe presence of both the bromine atom and the imidazo[1,2-a]pyridine moiety makes it a versatile intermediate for the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}methanamine can be synthesized through a multi-step process. One common method involves the initial formation of the imidazo[1,2-a]pyridine core, followed by bromination and subsequent functionalization to introduce the methanamine group. The synthesis typically starts with the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine ring. Bromination is then carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The methanamine group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted imidazo[1,2-a]pyridines
- Oxidized or reduced derivatives of the parent compound
- Cyclized heterocyclic compounds
Scientific Research Applications
1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, antibacterial, and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: Researchers use it to study the structure-activity relationships of imidazo[1,2-a]pyridine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-{6-bromoimidazo[1,2-a]pyridin-3-yl}methanamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The imidazo[1,2-a]pyridine core is known to bind to specific sites on proteins, modulating their activity and leading to therapeutic outcomes. The bromine atom and methanamine group can enhance binding affinity and selectivity for the target .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the methanamine group but shares the imidazo[1,2-a]pyridine core and bromine atom.
1-{6-Chloroimidazo[1,2-a]pyridin-3-yl}methanamine: Similar structure with a chlorine atom instead of bromine.
1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}ethanamine: Similar structure with an ethanamine group instead of methanamine.
Uniqueness: 1-{6-Bromoimidazo[1,2-a]pyridin-3-yl}methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and the potential to develop novel compounds with improved pharmacological properties .
Properties
CAS No. |
944896-36-0 |
---|---|
Molecular Formula |
C8H8BrN3 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.